5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene

Description

Fundamental Molecular Architecture

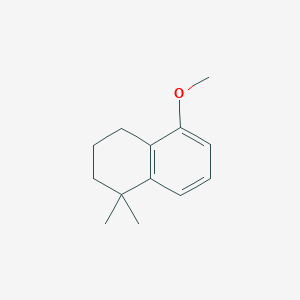

5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene possesses the molecular formula C₁₃H₁₈O with a molecular weight of 190.28 g/mol. The compound exhibits a fused bicyclic structure consisting of a benzene ring fused to a cyclohexane ring, with the cyclohexane portion being partially saturated. The presence of the methoxy group at the 5-position and two methyl groups at the 1-position creates distinct steric and electronic effects that influence the overall molecular geometry.

The InChI key for this compound is CJNVZUXCGXPSND-UHFFFAOYSA-N, and its InChI representation is InChI=1S/C13H18O/c1-13(2)9-5-6-10-11(13)7-4-8-12(10)14-3/h4,7-8H,5-6,9H2,1-3H3. This structural identifier confirms the specific connectivity pattern and stereochemical arrangement of atoms within the molecule.

Ring Conformation and Puckering Analysis

Crystallographic studies of related 1,2,3,4-tetrahydronaphthalene derivatives reveal important conformational characteristics that apply to the target compound. Ring-puckering analysis of the non-aromatic cyclohexane portion indicates a half-chair conformation as the predominant structural arrangement. This conformational preference is consistent across various substituted tetrahydronaphthalene compounds, suggesting that the 5-methoxy-1,1-dimethyl derivative likely adopts a similar configuration.

The puckering parameters for related compounds demonstrate typical values of Q = 0.444-0.501 Å, θ = 40.2-46.7°, and φ = 205.6-218.2°. These parameters indicate significant deviation from planarity in the saturated ring portion, with the half-chair conformation providing optimal balance between ring strain and steric interactions. The presence of two methyl groups at the 1-position is expected to influence these puckering parameters by introducing additional steric bulk that may stabilize specific conformational arrangements.

Substituent Effects on Molecular Geometry

The methoxy group at the 5-position introduces both electronic and steric effects that influence the overall molecular geometry. Computational studies of related methoxy-substituted tetrahydronaphthalenes indicate that the methoxy group typically adopts a coplanar arrangement with the aromatic ring system, minimizing steric interactions while maximizing conjugative stabilization. The electron-donating nature of the methoxy group also affects the electronic distribution throughout the aromatic system.

The geminal dimethyl substitution at the 1-position creates a quaternary carbon center that significantly influences conformational flexibility. This substitution pattern restricts rotation around adjacent bonds and provides conformational rigidity to the saturated ring portion. The steric bulk of the two methyl groups also influences the preferred orientation of the methoxy substituent and affects intermolecular interactions in the solid state.

Propriétés

IUPAC Name |

8-methoxy-4,4-dimethyl-2,3-dihydro-1H-naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-13(2)9-5-6-10-11(13)7-4-8-12(10)14-3/h4,7-8H,5-6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNVZUXCGXPSND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2=C1C=CC=C2OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60294847 | |

| Record name | 5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33214-70-9 | |

| Record name | 33214-70-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Method Description:

- Starting Material : 5-Methoxy-2-tetralone is typically used as a precursor.

- Reagents : Common reagents include alkylating agents such as methyl iodide or dimethyl sulfate.

- Catalysts : Acidic catalysts like sulfuric acid or p-toluenesulfonic acid may be employed to facilitate the reaction.

Reaction Scheme:

The reaction can be summarized as follows:

$$

\text{5-Methoxy-2-tetralone} + \text{Methylating Agent} \xrightarrow{\text{Acid Catalyst}} \text{this compound}

$$

Yield and Purity:

This method can yield approximately 60-80% with high purity levels depending on the reaction conditions.

Reduction of Ketones

Another viable approach involves the reduction of ketones derived from tetrahydronaphthalene.

Method Description:

- Starting Material : The ketone form of 5-methoxy-2-tetralone.

- Reducing Agents : Sodium borohydride or lithium aluminum hydride are often used.

- Solvents : Common solvents include tetrahydrofuran or ethanol.

Reaction Scheme:

The reduction can be illustrated as follows:

$$

\text{5-Methoxy-2-tetralone} + \text{Reducing Agent} \xrightarrow{\text{Solvent}} \text{this compound}

$$

Yield and Purity:

This method typically achieves yields around 70% with good purity.

Alkylation Reactions

Alkylation reactions provide another pathway to synthesize this compound by introducing methyl groups onto the naphthalene structure.

Method Description:

- Starting Material : 5-Methoxy-naphthalene derivatives.

- Alkylating Agents : Methyl iodide or other alkyl halides.

- Conditions : The reaction is often performed in a polar solvent under reflux conditions.

Reaction Scheme:

The alkylation can be depicted as follows:

$$

\text{5-Methoxy-naphthalene} + \text{Alkyl Halide} \xrightarrow{\text{Base}} \text{this compound}

$$

Yield and Purity:

Yields can vary widely but generally fall between 50% to 75%.

Hydrogenation Processes

Hydrogenation can also be utilized to convert certain precursors into the desired compound.

Method Description:

- Starting Material : Unsaturated derivatives of tetrahydronaphthalene.

- Catalysts : Palladium on carbon (Pd/C) is commonly used.

- Conditions : Hydrogen gas is introduced under pressure in a suitable solvent.

Reaction Scheme:

The hydrogenation process is represented as follows:

$$

\text{Unsaturated Tetrahydronaphthalene Derivative} + H_2 \xrightarrow{\text{Pd/C}} \text{this compound}

$$

Yield and Purity:

This method can achieve yields upwards of 85% with high purity levels.

Summary Table of Preparation Methods

| Method | Starting Material | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Direct Synthesis | 5-Methoxy-2-tetralone | 60-80 | High | Effective for large-scale prep |

| Reduction | Ketone derivative | 70 | Good | Simple procedure |

| Alkylation | 5-Methoxy-naphthalene | 50-75 | Moderate | Requires careful handling |

| Hydrogenation | Unsaturated derivatives | >85 | High | Efficient with Pd/C catalyst |

Analyse Des Réactions Chimiques

Types of Reactions

5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: Electrophilic substitution reactions occur when the compound reacts with electrophiles such as halogens or nitro groups, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium catalyst.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Ketones and carboxylic acids.

Reduction: Reduced derivatives with fewer double bonds.

Substitution: Halogenated or nitro-substituted derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

- IUPAC Name : 5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene

- CAS Number : 33214-70-9

- Molecular Formula : C₁₃H₁₈O

- Molecular Weight : 190.29 g/mol

The compound features a methoxy group and two methyl groups attached to a tetrahydronaphthalene core. Its unique structure suggests potential interactions within various biochemical pathways.

Pharmacokinetics and Mechanism of Action

Currently, detailed pharmacokinetic data for this compound is scarce. However, its molecular structure implies potential metabolic transformations akin to those observed in related compounds. Understanding the pharmacokinetics would require further studies focusing on absorption, distribution, metabolism, and excretion (ADME) profiles.

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves:

- Starting Material : The synthesis begins with 1,2,3,4-tetrahydronaphthalene.

- Methylation : Methyl groups are introduced using methyl iodide and a base such as potassium carbonate.

In industrial settings, large-scale chemical reactors are used for optimized production through batch processing and purification techniques like distillation and recrystallization.

Chemical Reactions

This compound can undergo several types of chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Involves oxidizing agents like potassium permanganate to form ketones or acids. |

| Reduction | Carried out using hydrogen gas in the presence of a palladium catalyst. |

| Substitution | Electrophilic substitution with halogens or nitro groups leads to new derivatives. |

Mécanisme D'action

The mechanism of action of 5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and methyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The table below summarizes key structural differences and similarities:

Key Research Findings

Synthetic Flexibility : Methoxy-substituted tetrahydronaphthalenes are versatile intermediates for anthracycline antibiotics (e.g., doxorubicin precursors) .

Regioselectivity in Bromination : Quantum chemical calculations confirm that electron-donating groups (e.g., methoxy) direct bromination to the α-methylene position in tetralone derivatives .

Biological Potential: While 7-isopropyl derivatives show promise in antiproliferative assays , the biological profile of 5-methoxy-1,1-dimethyl derivatives remains underexplored, representing a critical area for future study.

Activité Biologique

5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene (commonly referred to as 5-Methoxytetralin) is a polycyclic aromatic hydrocarbon with the molecular formula and a molecular weight of approximately 190.29 g/mol. It features a methoxy group and two methyl groups attached to a tetrahydronaphthalene core. This compound has garnered interest in various fields of research due to its potential biological activities, although comprehensive studies are still limited.

- IUPAC Name : this compound

- CAS Number : 33214-70-9

- Molecular Weight : 190.29 g/mol

- Structure : Chemical Structure (Refer to Molbase for visual representation)

The specific biological targets and mechanisms of action for this compound remain largely unexplored. However, its structural similarity to indole derivatives suggests potential interactions within biochemical pathways that could lead to various biological effects. Indole derivatives are known for their diverse biological activities including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial properties

Pharmacokinetics

While detailed pharmacokinetic data for this compound is scarce, its molecular structure implies potential for metabolic transformations similar to those observed in related compounds. Understanding the pharmacokinetics would require further studies focusing on absorption, distribution, metabolism, and excretion (ADME) profiles.

Summary of Biological Activities

| Activity Type | Potential Effects | References |

|---|---|---|

| Antiviral | Similar compounds show antiviral activity | |

| Anti-inflammatory | Structural analogs exhibit anti-inflammatory effects | |

| Anticancer | Potential efficacy based on structural similarity | |

| Antimicrobial | Related compounds demonstrate antimicrobial properties |

Case Studies and Research Findings

Research focusing specifically on this compound is limited; however, studies of related compounds provide insights into its potential biological activities.

Example Research Findings:

- Indole Derivatives : A study indicated that indole derivatives exhibit significant anticancer activity through mechanisms involving apoptosis induction in cancer cells. This suggests that this compound may possess similar properties due to its structural characteristics .

- Antioxidant Activity : Research on structurally similar compounds has shown promising antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems .

- Antimicrobial Properties : Some polycyclic aromatic hydrocarbons have demonstrated antimicrobial activity against various pathogens. Although direct studies on this compound are lacking, its chemical structure indicates potential effectiveness against microbial infections .

Q & A

Q. What are the established synthetic routes for 5-methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization of 5-(4-methoxyphenyl)-2-methylpentan-2-ol using triflic acid (30 mol%) in dichloromethane at -14°C, achieving 85% yield after 6 hours . Alternatively, starting from 5-methoxy-1-tetralone, a three-step route involving acylation (ethyl acetate), hydrogenation (PtO₂/H₂ in ethanol/acetic acid), and oxidation (Sarett reagent) yields intermediates for further functionalization . Key variables include temperature (e.g., reflux vs. low-temperature conditions), catalyst loading, and solvent polarity, which directly impact regioselectivity and byproduct formation.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assignments of methoxy (δ ~3.2–3.4 ppm), aromatic protons (δ ~6.5–7.2 ppm), and methyl groups (δ ~1.2–1.4 ppm) confirm regiochemistry and stereochemistry .

- IR Spectroscopy : Bands at 1236 cm⁻¹ (C-O stretching of methoxy) and 1047 cm⁻¹ (C-H bending of tetrahydronaphthalene) validate functional groups .

- HRMS : Matches calculated and observed molecular weights (e.g., [M+H]⁺ = 219.1485) to rule out impurities .

Advanced Research Questions

Q. How can enantiomeric purity of this compound derivatives be determined, and what challenges arise in chiral resolution?

- Methodological Answer : Enantiopurity is assessed via HPLC using chiral stationary phases (e.g., cellulose-based columns) and comparison to racemic standards. For example, brominated derivatives (e.g., (S)-2-bromo-7-methoxy-1,1-dimethyltetrahydronaphthalene) require optimized mobile phases (hexane/isopropanol) and detection at 254 nm to resolve enantiomers . Challenges include low solubility in nonpolar solvents and peak broadening due to steric hindrance from dimethyl groups.

Q. What contradictions exist in reported biological activities of 5-methoxy-1,1-dimethyltetrahydronaphthalene analogs, and how can they be resolved experimentally?

- Methodological Answer :

- Contradiction : Some urea derivatives (e.g., 3-(5-methoxy-tetrahydronaphthalen-1-yl)-1,1-dimethylurea) show high cytotoxicity (IC₅₀ < 10 µM in MTT assays), while others with minor structural variations (e.g., 6-methoxy substitution) exhibit reduced activity .

- Resolution : Conduct docking studies to compare binding affinities to targets like topoisomerase II or β-tubulin. Validate via competitive binding assays (e.g., fluorescence polarization) and correlate with cellular apoptosis markers (e.g., caspase-3 activation) .

Q. How do structural modifications (e.g., methoxy positioning, dimethyl groups) influence the compound’s stability and reactivity in catalytic applications?

- Methodological Answer :

- Steric Effects : 1,1-Dimethyl groups hinder electrophilic aromatic substitution at adjacent positions, directing reactivity to the methoxy-substituted ring .

- Electronic Effects : Methoxy groups activate the ring for bromination or nitration, but steric bulk from dimethyl substituents slows reaction kinetics.

- Experimental Validation : Compare reaction rates under identical conditions (e.g., bromination with Br₂/FeBr₃) using GC-MS to track intermediate formation .

Data Gaps and Future Directions

Q. What toxicological data are lacking for 5-methoxy-1,1-dimethyltetrahydronaphthalene, and how can researchers address these gaps?

- Methodological Answer :

- Gaps : No studies on chronic exposure, reproductive toxicity, or mechanisms of metabolic activation (e.g., cytochrome P450 interactions) exist .

- Solutions :

Perform Ames tests with S9 metabolic activation to assess mutagenicity.

Use in vitro hepatocyte models to identify reactive metabolites (e.g., epoxides) via LC-HRMS .

Submit findings to databases like ATSDR to prioritize risk assessment .

Comparative Analysis

Q. How does 5-methoxy-1,1-dimethyltetrahydronaphthalene compare to analogs like 6-methoxy or pyrrolidine-substituted derivatives in pharmacological applications?

- Methodological Answer :

- Activity : 5-Methoxy derivatives show higher CNS penetration due to increased lipophilicity (logP ~3.2 vs. ~2.8 for 6-methoxy analogs) .

- Synthetic Flexibility : Pyrrolidine-substituted analogs (e.g., 5-methoxy-8-propionyl-1-pyrrolidinyltetrahydronaphthalene) allow modular functionalization for target-specific screening .

- Experimental Design : Use molecular dynamics simulations to compare membrane permeability and synthesize combinatorial libraries for SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.